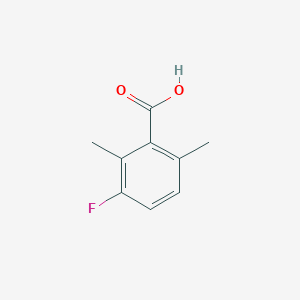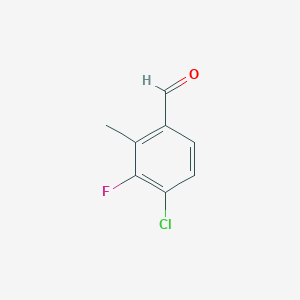
4-Chloro-3-fluoro-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoro-2-methylbenzaldehyde is a synthetic organic compound . It has a CAS Number of 1783769-70-9 and a molecular weight of 172.59 . It is commonly used in the synthesis of pharmaceutical products, dyes, and other specialty chemicals.
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-3-fluoro-2-methylbenzaldehyde . The InChI code is 1S/C8H6ClFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
4-Chloro-3-fluoro-2-methylbenzaldehyde is a colorless to off-white solid that is soluble in most organic solvents. It has a storage temperature of 2-8°C .Scientific Research Applications
Radiopharmaceutical Development
4-Chloro-3-fluoro-2-methylbenzaldehyde has been explored in the synthesis of specific receptor ligands for positron emission tomography (PET). The compound has shown potential in the development of radiopharmaceuticals for studying various biological systems, such as the dopaminergic system in the brain, by creating compounds like 4-[18F]fluorotropapride (Damhaut et al., 1992).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of 4-Chloro-3-fluoro-2-methylbenzaldehyde have been synthesized and tested for various biological activities. For instance, compounds have been developed with significant analgesic and anti-inflammatory properties, indicating the chemical's utility in creating potential therapeutic agents (Muchowski et al., 1985).
Metabolic and Toxicity Studies
Studies have also been conducted to understand the metabolism and toxicity of compounds related to 4-Chloro-3-fluoro-2-methylbenzaldehyde. For instance, NMR spectroscopic studies have been utilized to analyze the urinary excretion of metabolites of substituted phenols, providing insights into the metabolism and potential toxicity of these compounds (Bollard et al., 1996).
Neuroprotective Applications
Interestingly, related compounds such as vanillin (4-hydroxy-3-methoxybenzaldehyde) have been studied for their neuroprotective effects, indicating the potential for 4-Chloro-3-fluoro-2-methylbenzaldehyde derivatives to be used in treating neurodegenerative diseases. Such compounds have shown promising results in attenuating behavioral impairments and neurochemical deficits in models of diseases like Parkinson’s (Dhanalakshmi et al., 2016).
Biomarker Identification
Furthermore, 4-Chloro-3-fluoro-2-methylbenzaldehyde-related compounds have been used in metabonomic studies to identify novel biomarkers of xenobiotic toxicity. Such studies have significant implications in environmental toxicology and can be used to determine the mechanisms of action of toxic chemicals (Bundy et al., 2002).
Drug Design and Structure-Activity Relationship Studies
The compound has been a part of structure-activity relationship studies, such as those involving selective estrogen receptor modulators, to understand how changes in chemical structure influence biological activity. This is crucial for drug design and developing new therapeutic agents (Grese et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-3-fluoro-2-methylbenzaldehyde is a synthetic organic compound that is commonly used in the synthesis of pharmaceutical products, dyes, and other specialty chemicals
Mode of Action
The mode of action of 4-Chloro-3-fluoro-2-methylbenzaldehyde involves interactions with its targets through nucleophilic substitution and oxidation . The compound can lose a hydrogen on the benzylic position, which can be resonance stabilized . This process results in a smaller energy gain and thus requires less energy than removing a ring hydrogen .
Biochemical Pathways
. These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.
properties
IUPAC Name |
4-chloro-3-fluoro-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSASDPCRZXUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-2-methylbenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

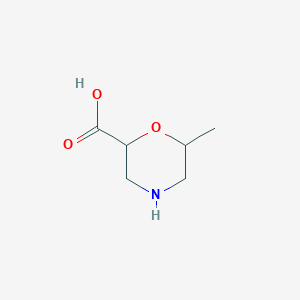
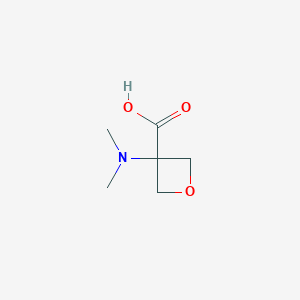

![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)
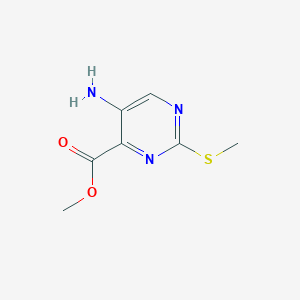


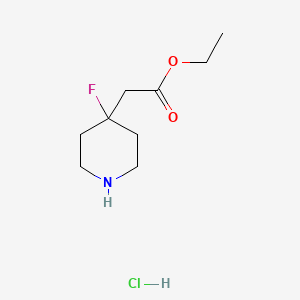



![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)
